molecular formula C9H9N3 B15252432 Phthalazin-5-ylmethanamine

Phthalazin-5-ylmethanamine

Cat. No.: B15252432
M. Wt: 159.19 g/mol
InChI Key: ZJFAGCFFNVKUKQ-UHFFFAOYSA-N
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Description

Phthalazin-5-ylmethanamine is a nitrogen-containing heterocyclic compound. It is a derivative of phthalazine, which is a bicyclic structure consisting of a benzene ring fused with a pyridazine ring. This compound is of significant interest due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: Phthalazin-5-ylmethanamine can be synthesized through various methods. One common approach involves the reaction of phthalazine with formaldehyde and ammonia under controlled conditions. This reaction typically requires a catalyst and is carried out in an organic solvent at elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: Phthalazin-5-ylmethanamine undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of phthalazinone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced phthalazine derivatives.

    Substitution: Substitution reactions can occur at the nitrogen atoms or the aromatic ring, often using halogenating agents or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Phthalazinone derivatives.

    Reduction: Reduced phthalazine derivatives.

    Substitution: Halogenated phthalazine derivatives.

Scientific Research Applications

Phthalazin-5-ylmethanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of phthalazin-5-ylmethanamine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

    Phthalazine: The parent compound, which shares the bicyclic structure but lacks the methanamine group.

    Phthalazinone: An oxidized derivative with a ketone group.

    Pyrazole: Another nitrogen-containing heterocycle with similar biological activities.

Uniqueness: Phthalazin-5-ylmethanamine is unique due to its specific structure, which allows it to interact with a different set of molecular targets compared to its analogs. This uniqueness makes it a valuable compound for developing new therapeutic agents and materials.

Properties

Molecular Formula

C9H9N3

Molecular Weight

159.19 g/mol

IUPAC Name

phthalazin-5-ylmethanamine

InChI

InChI=1S/C9H9N3/c10-4-7-2-1-3-8-5-11-12-6-9(7)8/h1-3,5-6H,4,10H2

InChI Key

ZJFAGCFFNVKUKQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CN=NC=C2C(=C1)CN

Origin of Product

United States

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